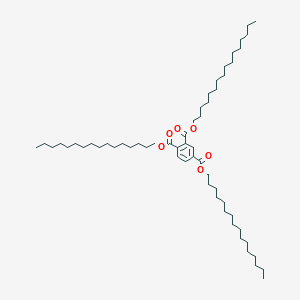
Trihexadecyl benzene-1,2,4-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trihexadecyl benzene-1,2,4-tricarboxylate, also known as C16-BTBA, is a novel organic molecule that has gained significant attention due to its unique structure and potential applications in various fields. C16-BTBA is a member of the benzene tricarboxylate family, which is a class of organic compounds that have been extensively studied for their diverse properties and applications. In
作用机制
The mechanism of action of Trihexadecyl benzene-1,2,4-tricarboxylate is not fully understood, but it is believed to involve the formation of stable complexes with various molecules such as drugs, metals, and proteins. These complexes have unique properties that can be exploited for various applications such as drug delivery, catalysis, and sensing.
生化和生理效应
Trihexadecyl benzene-1,2,4-tricarboxylate has been shown to have low toxicity and biocompatibility, making it a promising candidate for various biomedical applications. In vitro studies have shown that Trihexadecyl benzene-1,2,4-tricarboxylate can form stable complexes with various drugs and proteins, which can enhance their solubility, stability, and bioavailability. In vivo studies have shown that Trihexadecyl benzene-1,2,4-tricarboxylate can effectively deliver drugs to target tissues and organs, leading to improved therapeutic outcomes.
实验室实验的优点和局限性
Trihexadecyl benzene-1,2,4-tricarboxylate has several advantages for lab experiments such as its ease of synthesis, scalability, and low toxicity. However, there are also some limitations such as its hydrophobic nature, which can limit its solubility in aqueous solutions. This can be overcome by using appropriate solvents or by functionalizing Trihexadecyl benzene-1,2,4-tricarboxylate with hydrophilic groups.
未来方向
There are several future directions for the research and development of Trihexadecyl benzene-1,2,4-tricarboxylate. One potential direction is the synthesis of novel Trihexadecyl benzene-1,2,4-tricarboxylate derivatives with improved properties such as solubility, stability, and selectivity. Another direction is the development of Trihexadecyl benzene-1,2,4-tricarboxylate-based materials with unique properties such as high conductivity, magnetism, or optical activity. Finally, the biomedical applications of Trihexadecyl benzene-1,2,4-tricarboxylate can be further explored, particularly in the areas of drug delivery, imaging, and sensing.
Conclusion
In conclusion, Trihexadecyl benzene-1,2,4-tricarboxylate is a novel organic molecule with unique properties and potential applications in various fields. The synthesis of Trihexadecyl benzene-1,2,4-tricarboxylate is simple and efficient, and its low toxicity and biocompatibility make it a promising candidate for various biomedical applications. The mechanism of action of Trihexadecyl benzene-1,2,4-tricarboxylate is not fully understood, but it is believed to involve the formation of stable complexes with various molecules. There are several future directions for the research and development of Trihexadecyl benzene-1,2,4-tricarboxylate, particularly in the areas of materials science, catalysis, and biomedicine.
合成方法
The synthesis of Trihexadecyl benzene-1,2,4-tricarboxylate involves a simple and efficient one-pot method that has been reported in the literature. The method involves the reaction of 1,2,4-benzenetricarboxylic acid with hexadecanol in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure Trihexadecyl benzene-1,2,4-tricarboxylate. This synthesis method is scalable and can be easily adapted for large-scale production.
科学研究应用
Trihexadecyl benzene-1,2,4-tricarboxylate has been extensively studied for its potential applications in various fields such as materials science, catalysis, and biomedicine. In materials science, Trihexadecyl benzene-1,2,4-tricarboxylate has been used as a building block for the synthesis of metal-organic frameworks (MOFs) that have unique properties such as high surface area, porosity, and tunable pore size. In catalysis, Trihexadecyl benzene-1,2,4-tricarboxylate has been used as a ligand for the synthesis of metal complexes that exhibit high catalytic activity and selectivity. In biomedicine, Trihexadecyl benzene-1,2,4-tricarboxylate has been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
属性
CAS 编号 |
120831-54-1 |
|---|---|
产品名称 |
Trihexadecyl benzene-1,2,4-tricarboxylate |
分子式 |
C57H102O6 |
分子量 |
883.4 g/mol |
IUPAC 名称 |
trihexadecyl benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-48-61-55(58)52-46-47-53(56(59)62-49-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(51-52)57(60)63-50-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h46-47,51H,4-45,48-50H2,1-3H3 |
InChI 键 |
VMZCSOPLOWCHBX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



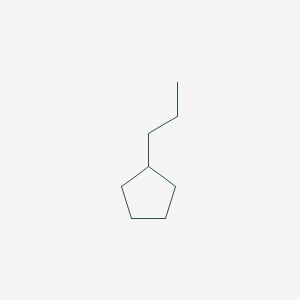
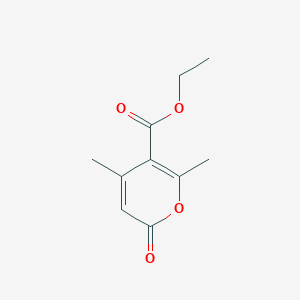
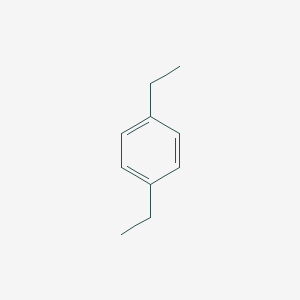
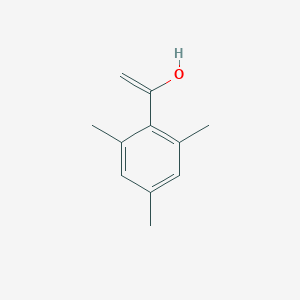
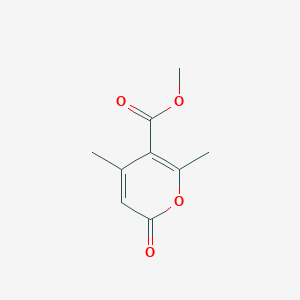
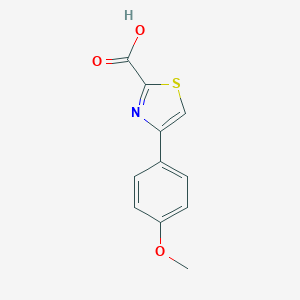
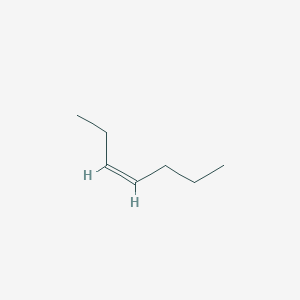
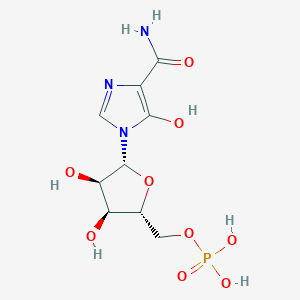

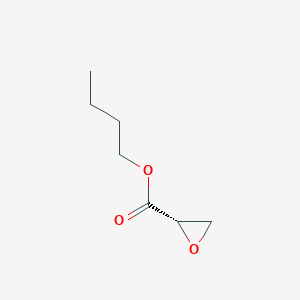
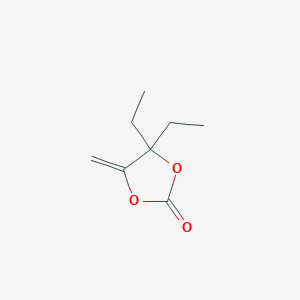
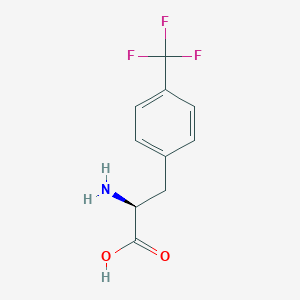
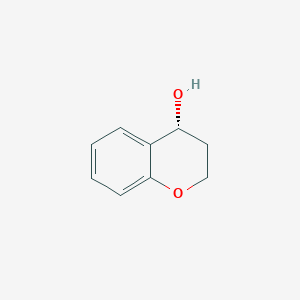
![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)